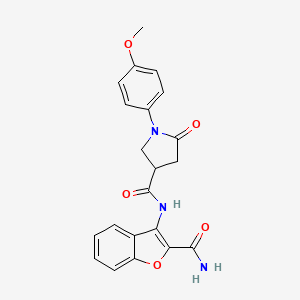

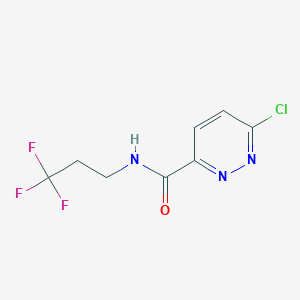

![molecular formula C22H18N2O4 B2950428 N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 941889-35-6](/img/structure/B2950428.png)

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide” is a compound that has been mentioned in the context of anticancer research . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

Synthesis Analysis

These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The preparation of the N1-unsubstituted indoles was accomplished via the key N -Boc-3-bromoindole 41, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an oxalamide group via a benzhydryl linker . The molecular formula is C23H20N2O4.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . The Se–Se bond in related organoselenium compounds was cleaved with sodium borohydride or rongalite followed by addition of suitable electrophiles .Mecanismo De Acción

Target of Action

The primary target of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathway related to cell division. By interacting with microtubules and tubulin, it disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound exhibits good selectivity between cancer cells and normal cells , suggesting a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BBD has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, BBD has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research on BBD. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. BBD has also been shown to possess antitumor properties, and further research in this area may lead to the development of new cancer therapies. Additionally, BBD may have applications in the field of drug discovery, as it has been shown to exhibit activity against several drug-resistant bacterial strains.

Métodos De Síntesis

The synthesis of BBD involves the reaction of benzhydrylamine and 1,3-benzodioxole-5-carboxylic acid with oxalyl chloride in the presence of a base. The resulting compound is then treated with ammonium hydroxide to yield the final product, BBD.

Aplicaciones Científicas De Investigación

BBD has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and physiology. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. BBD has also been shown to possess significant antioxidant and neuroprotective effects.

Propiedades

IUPAC Name |

N'-benzhydryl-N-(1,3-benzodioxol-5-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(23-17-11-12-18-19(13-17)28-14-27-18)22(26)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVQBPZJNUIZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)

![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)

![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)

![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)